molecular formula C19H13ClN4OS B11264647 3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine

3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine

Cat. No.: B11264647
M. Wt: 380.9 g/mol
InChI Key: NMWIZWXQPCRRCW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a phenyl-1,2,4-oxadiazolylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridazine ring followed by the introduction of the chlorophenyl and oxadiazolylmethylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole moiety but differs in the overall structure.

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Another compound with a similar oxadiazole ring but different substitution patterns.

    6-(3-Chlorophenyl)pyridazine: Similar pyridazine core but lacks the oxadiazolylmethylsulfanyl group.

Uniqueness

3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.9 g/mol

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H13ClN4OS/c20-15-8-4-7-14(11-15)16-9-10-18(23-22-16)26-12-17-21-19(24-25-17)13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

NMWIZWXQPCRRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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